Cas no 2361639-93-0 (N-[1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl]-2-propenamide)
2361639-93-0 structure
Product Name:N-[1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl]-2-propenamide
Numero CAS:2361639-93-0
MF:C13H19N3O
MW:233.309462785721
CID:5412999
PubChem ID:139019508
Update Time:2025-06-11
N-[1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl]-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide
- Z2981766399
- N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide
- EN300-7531613
- 2361639-93-0
- N-[1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl]-2-propenamide
-
- Inchi: 1S/C13H19N3O/c1-3-13(17)15-10(2)12-7-14-16(9-12)8-11-5-4-6-11/h3,7,9-11H,1,4-6,8H2,2H3,(H,15,17)
- Chiave InChI: CVAIRXCBHJEOLD-UHFFFAOYSA-N
- Sorrisi: C(NC(C1=CN(CC2CCC2)N=C1)C)(=O)C=C
Proprietà calcolate
- Massa esatta: 233.152812238g/mol
- Massa monoisotopica: 233.152812238g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 288
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 46.9Ų
Proprietà sperimentali
- Densità: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 440.4±37.0 °C(Predicted)
- pka: 14.01±0.46(Predicted)
N-[1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl]-2-propenamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7531613-0.1g |
N-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide |
2361639-93-0 | 95.0% | 0.1g |
$804.0 | 2025-03-10 | |
| Enamine | EN300-7531613-0.25g |
N-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide |
2361639-93-0 | 95.0% | 0.25g |
$840.0 | 2025-03-10 | |
| Enamine | EN300-7531613-0.5g |
N-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide |
2361639-93-0 | 95.0% | 0.5g |
$877.0 | 2025-03-10 | |
| Enamine | EN300-7531613-1.0g |
N-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide |
2361639-93-0 | 95.0% | 1.0g |
$914.0 | 2025-03-10 | |
| Enamine | EN300-7531613-2.5g |
N-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide |
2361639-93-0 | 95.0% | 2.5g |
$1791.0 | 2025-03-10 | |
| Enamine | EN300-7531613-5.0g |
N-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide |
2361639-93-0 | 95.0% | 5.0g |
$2650.0 | 2025-03-10 | |
| Enamine | EN300-7531613-10.0g |
N-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide |
2361639-93-0 | 95.0% | 10.0g |
$3929.0 | 2025-03-10 | |
| Enamine | EN300-7531613-0.05g |
N-{1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide |
2361639-93-0 | 95.0% | 0.05g |
$768.0 | 2025-03-10 |
N-[1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl]-2-propenamide Letteratura correlata
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
2361639-93-0 (N-[1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethyl]-2-propenamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso